molecular formula C14H19ClN2O4 B2954511 2-Chloro-N-[(2S)-1-hydroxybutan-2-yl]-N-[(4-methyl-3-nitrophenyl)methyl]acetamide CAS No. 2411178-80-6

2-Chloro-N-[(2S)-1-hydroxybutan-2-yl]-N-[(4-methyl-3-nitrophenyl)methyl]acetamide

Cat. No.: B2954511
CAS No.: 2411178-80-6
M. Wt: 314.77
InChI Key: OZGKNSRTCUNXFS-LBPRGKRZSA-N
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Description

2-Chloro-N-[(2S)-1-hydroxybutan-2-yl]-N-[(4-methyl-3-nitrophenyl)methyl]acetamide is an intricate organic compound characterized by its complex molecular structure and chemical properties. It belongs to the class of acetamides and is known for its distinctive functional groups which play a crucial role in its reactivity and applications across various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-[(2S)-1-hydroxybutan-2-yl]-N-[(4-methyl-3-nitrophenyl)methyl]acetamide typically involves a series of organic reactions, including chlorination, hydroxylation, and nitro group substitutions. Initial steps often include the chlorination of a precursor compound under controlled conditions, followed by successive reactions that introduce the hydroxy and nitro functional groups.

Industrial Production Methods: On an industrial scale, the production of this compound may be optimized by employing continuous flow chemistry techniques to ensure high yields and purity. Catalytic processes and automated reactors are frequently used to streamline the synthesis, with careful monitoring of reaction parameters such as temperature, pH, and reactant concentrations.

Types of Reactions:

  • Oxidation and Reduction: The compound can undergo oxidation-reduction reactions, where the nitro group can be reduced to an amino group under specific conditions.

  • Substitution: Substitution reactions involving the chloro group are common, where nucleophiles can replace the chlorine atom.

  • Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.

Common Reagents and Conditions:

  • Oxidizing agents: like potassium permanganate for oxidation reactions.

  • Reducing agents: such as lithium aluminum hydride for reduction processes.

  • Nucleophiles: like ammonia or amines for substitution reactions.

  • Acids and bases: for hydrolysis reactions.

Major Products Formed:

  • Amino derivatives from reduction reactions.

  • Substituted compounds through nucleophilic substitution.

  • Carboxylic acids and amines from hydrolysis.

Scientific Research Applications

2-Chloro-N-[(2S)-1-hydroxybutan-2-yl]-N-[(4-methyl-3-nitrophenyl)methyl]acetamide finds extensive use in various domains:

  • Chemistry: It serves as a reagent in organic synthesis for the development of more complex molecules.

  • Biology: Used in biochemical assays to study enzyme interactions and metabolic pathways.

  • Medicine: Investigated for potential therapeutic effects and as a precursor in the synthesis of pharmaceutical agents.

  • Industry: Utilized in the production of specialty chemicals and in materials science for the development of novel materials with unique properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. The presence of the chloro, hydroxy, and nitro groups allows it to participate in various biochemical pathways. It can inhibit or activate specific enzymes, altering metabolic processes and cellular functions.

Comparison with Similar Compounds

Compared to other acetamides, 2-Chloro-N-[(2S)-1-hydroxybutan-2-yl]-N-[(4-methyl-3-nitrophenyl)methyl]acetamide stands out due to its unique combination of functional groups, which enhances its reactivity and versatility.

  • Similar Compounds: 2-Chloroacetamide, N-(4-methylphenyl)acetamide, 2-hydroxybutanamide.

  • Uniqueness: The simultaneous presence of chloro, hydroxy, and nitro groups makes it particularly valuable in synthetic applications and as a research tool in various scientific disciplines.

Properties

IUPAC Name

2-chloro-N-[(2S)-1-hydroxybutan-2-yl]-N-[(4-methyl-3-nitrophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O4/c1-3-12(9-18)16(14(19)7-15)8-11-5-4-10(2)13(6-11)17(20)21/h4-6,12,18H,3,7-9H2,1-2H3/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZGKNSRTCUNXFS-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)N(CC1=CC(=C(C=C1)C)[N+](=O)[O-])C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](CO)N(CC1=CC(=C(C=C1)C)[N+](=O)[O-])C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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